molecular formula C6H12N2S4Zn B1684391 Ziram CAS No. 137-30-4

Ziram

Cat. No. B1684391
Key on ui cas rn: 137-30-4
M. Wt: 305.8 g/mol
InChI Key: DUBNHZYBDBBJHD-UHFFFAOYSA-L
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Patent
US07329633B2

Procedure details

ziram; zoxamide;
Name
ziram
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[N:2]([C:4]([S-:6])=[S:5])[CH3:3].[CH3:7][N:8]([C:10]([S-:12])=[S:11])C.[Zn+2:13].CCC(NC(C1C=C(Cl)C(C)=C(Cl)C=1)=O)(C(CCl)=O)C>>[CH2:7]([NH:8][C:10]([S-:12])=[S:11])[CH2:3][NH:2][C:4]([S-:6])=[S:5].[Zn+2:13] |f:0.1.2,4.5|

Inputs

Step One
Name
ziram
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C(=S)[S-].CN(C)C(=S)[S-].[Zn+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC(C)(C(=O)CCl)NC(=O)C=1C=C(C(=C(C1)Cl)C)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(CNC(=S)[S-])NC(=S)[S-].[Zn+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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